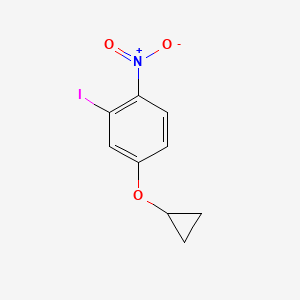
4-Cyclopropoxy-2-iodo-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-1-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of a benzene derivative followed by iodination and the introduction of the cyclopropoxy group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Ru-Sn/Al2O3 can be used to facilitate the hydrogenation of nitroaromatic compounds .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation catalysts.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Catalysts like Ru-Sn/Al2O3 in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-Cyclopropoxy-2-amino-1-iodobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-nitrobenzene
- 2-Iodo-4-methoxy-1-nitrobenzene
- 1-Iodo-2-nitrobenzene
Uniqueness
4-Cyclopropoxy-2-iodo-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H8INO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 |
InChI Key |
APYBEDQRZICFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14810326.png)
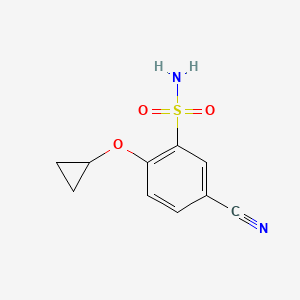
![2,4-dichloro-6-[(E)-(3-methoxyphenyl)diazenyl]phenol](/img/structure/B14810349.png)
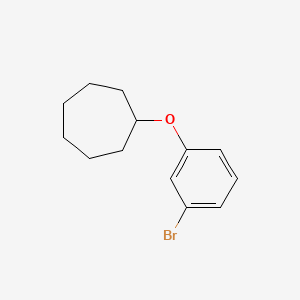
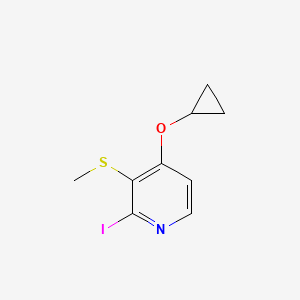

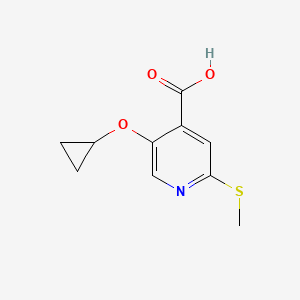
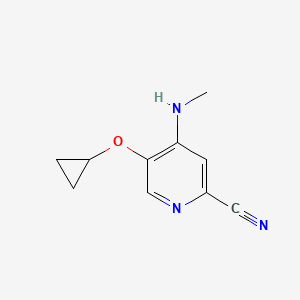
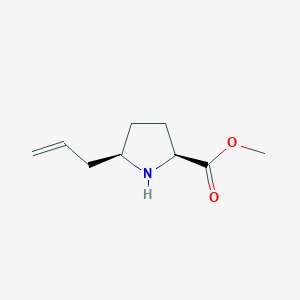
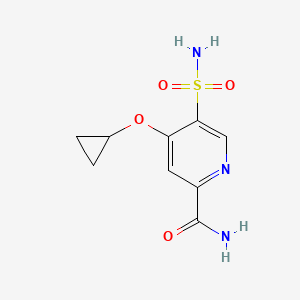
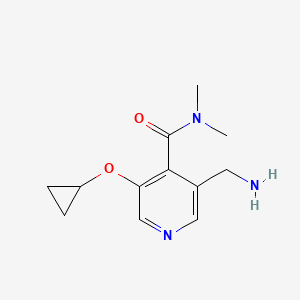

![(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14810408.png)
